molecular formula C19H20N2O2S B2862069 2-(4-(isopropylthio)phenyl)-N-(2-oxoindolin-5-yl)acetamide CAS No. 1206987-39-4

2-(4-(isopropylthio)phenyl)-N-(2-oxoindolin-5-yl)acetamide

Cat. No.: B2862069
CAS No.: 1206987-39-4
M. Wt: 340.44
InChI Key: KMJYKQQBWCJEPO-UHFFFAOYSA-N
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Description

2-(4-(isopropylthio)phenyl)-N-(2-oxoindolin-5-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an isopropylthio group attached to a phenyl ring and an oxoindolinyl group connected to an acetamide moiety. The compound’s distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylthio)phenyl)-N-(2-oxoindolin-5-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the isopropylthio phenyl intermediate: This step involves the reaction of a phenyl compound with isopropylthiol under suitable conditions to introduce the isopropylthio group.

    Coupling with oxoindolinyl acetamide: The intermediate is then coupled with 2-oxoindolin-5-yl acetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-(isopropylthio)phenyl)-N-(2-oxoindolin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxoindolinyl group can be reduced to form corresponding alcohols.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

2-(4-(isopropylthio)phenyl)-N-(2-oxoindolin-5-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(isopropylthio)phenyl)-N-(2-oxoindolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(methylthio)phenyl)-N-(2-oxoindolin-5-yl)acetamide
  • 2-(4-(ethylthio)phenyl)-N-(2-oxoindolin-5-yl)acetamide
  • 2-(4-(propylthio)phenyl)-N-(2-oxoindolin-5-yl)acetamide

Uniqueness

2-(4-(isopropylthio)phenyl)-N-(2-oxoindolin-5-yl)acetamide is unique due to the presence of the isopropylthio group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2-oxo-1,3-dihydroindol-5-yl)-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-12(2)24-16-6-3-13(4-7-16)9-18(22)20-15-5-8-17-14(10-15)11-19(23)21-17/h3-8,10,12H,9,11H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJYKQQBWCJEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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